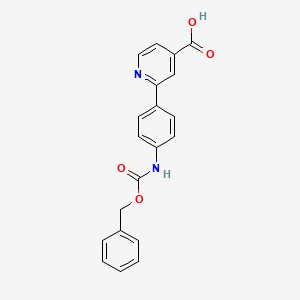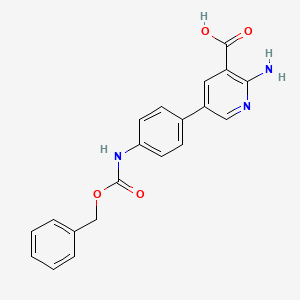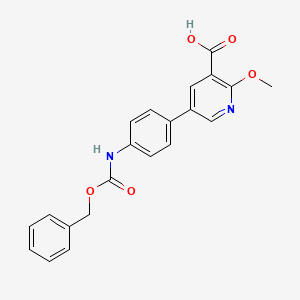
6-(4-Cbz-Aminopheny)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Cbz-Aminopheny)nicotinic acid, 95% (6-APA) is an organic compound belonging to the class of compounds known as phenylacetic acids. It is an important intermediate in the synthesis of a number of compounds, including penicillin and its derivatives. 6-APA is a white solid at room temperature and is soluble in a variety of organic solvents. It has a melting point of 140-142°C and a boiling point of 250-260°C.
Mechanism of Action
6-(4-Cbz-Aminopheny)nicotinic acid, 95% is a reactive intermediate in the synthesis of a variety of compounds. It reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form a variety of products. The reaction mechanism involves the nucleophilic addition of the nucleophile to the carbonyl group of the 6-(4-Cbz-Aminopheny)nicotinic acid, 95% molecule, followed by proton transfer and dehydration to form the desired product.
Biochemical and Physiological Effects
6-(4-Cbz-Aminopheny)nicotinic acid, 95% is an important intermediate in the synthesis of a number of pharmaceuticals and other compounds. It is not known to have any direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
6-(4-Cbz-Aminopheny)nicotinic acid, 95% is a relatively stable compound and is relatively easy to work with in the laboratory. It is soluble in a variety of organic solvents, making it suitable for a variety of synthetic reactions. It is also relatively inexpensive and readily available. The main limitation of 6-(4-Cbz-Aminopheny)nicotinic acid, 95% is that it is highly reactive, making it difficult to handle in some cases.
Future Directions
The use of 6-(4-Cbz-Aminopheny)nicotinic acid, 95% in the synthesis of a variety of compounds has been well-established. However, there are still a number of potential future directions for research into the use of 6-(4-Cbz-Aminopheny)nicotinic acid, 95%. These include the development of new synthetic methods for the production of 6-(4-Cbz-Aminopheny)nicotinic acid, 95% and its derivatives, the development of new reactions involving 6-(4-Cbz-Aminopheny)nicotinic acid, 95%, and the exploration of new applications for 6-(4-Cbz-Aminopheny)nicotinic acid, 95% in the synthesis of pharmaceuticals and other compounds. Additionally, further research into the mechanism of action of 6-(4-Cbz-Aminopheny)nicotinic acid, 95% could lead to the development of new synthetic strategies and the discovery of new compounds.
Synthesis Methods
6-(4-Cbz-Aminopheny)nicotinic acid, 95% can be synthesized from the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
6-(4-Cbz-Aminopheny)nicotinic acid, 95% is an important intermediate in the synthesis of a number of pharmaceuticals and other compounds. It is used in the synthesis of penicillins, cephalosporins, and other antibiotics, as well as in the synthesis of anti-inflammatory drugs, anticonvulsants, and antihypertensive agents. In addition, 6-(4-Cbz-Aminopheny)nicotinic acid, 95% is used in the synthesis of vitamins, hormones, and other biologically active compounds.
properties
IUPAC Name |
6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)16-8-11-18(21-12-16)15-6-9-17(10-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXRRRZHKMZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)




